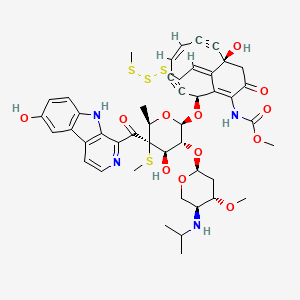

Shishijimicin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

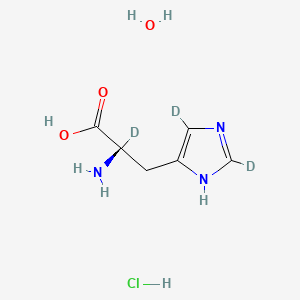

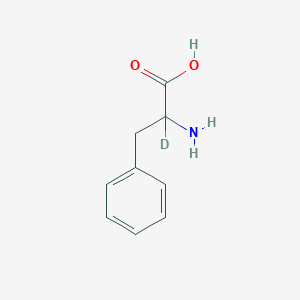

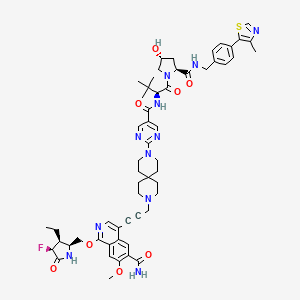

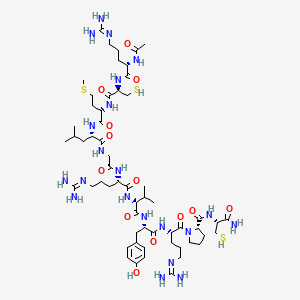

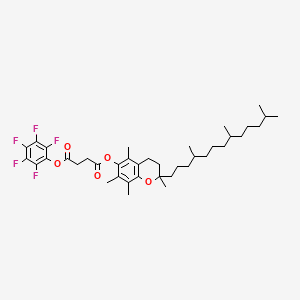

Shishijimicin A is an enediyne antitumor antibiotic isolated from the marine organism Didemnum proliferum . It belongs to the family of 10-membered ring enediyne antitumor antibiotics, which includes compounds such as namenamicin, esperamicin, and calicheamicin . This compound is known for its high cytotoxicity, making it a potential candidate for cancer treatment .

準備方法

The total synthesis of Shishijimicin A was first achieved by scientists at Rice University in 2015 . The synthetic route involves multiple steps, including:

Ketalization of tetronic acid: This step involves the formation of a ketal from tetronic acid.

Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketal to the corresponding alcohol.

Asymmetric addition of anion with selective protection: This step involves the addition of an anion to the alcohol, followed by selective protection of the resulting product.

Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the alcohol to an aldehyde, which is then converted to an oxime.

Intramolecular dipolar cycloaddition: This step forms a cycloaddition product with high diastereocontrol.

Selective control of diastereoisomer formation: This step ensures the formation of the desired diastereoisomer.

Removal of protection and completed oxidation: This step removes the protective groups and completes the oxidation process.

Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the final product with the desired reagent to form this compound.

化学反応の分析

Shishijimicin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as Swern oxidation reagents.

Reduction: Reduction can be achieved using diisobutylaluminium hydride.

Substitution: Substitution reactions can occur at various positions on the molecule.

Cycloaddition: Intramolecular dipolar cycloaddition is a key step in its synthesis.

Common reagents and conditions used in these reactions include ethylene glycol, diisobutylaluminium hydride, Swern oxidation reagents, and Knochel’s salt (LaCl3·2LiCl) . The major products formed from these reactions include various intermediates that lead to the final product, this compound .

科学的研究の応用

Shishijimicin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: The compound’s unique structure and reactivity make it a valuable subject for synthetic organic chemistry research.

Biology: this compound’s high cytotoxicity makes it a useful tool for studying cellular processes and mechanisms of cell death.

Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential cancer treatment.

作用機序

Shishijimicin A exerts its effects by binding to the minor groove of double-stranded DNA and intercalating into the DNA with its β-carboline moiety . This binding disrupts the DNA structure and leads to the cleavage of the DNA strands, ultimately causing cell death . The compound’s high cytotoxicity is due to its ability to effectively target and cleave DNA in cancer cells .

類似化合物との比較

Shishijimicin A is part of the family of 10-membered ring enediyne antitumor antibiotics, which includes similar compounds such as:

- Namenamicin

- Esperamicin

- Calicheamicin

Compared to these compounds, this compound is unique due to its specific structure and the presence of a β-carboline moiety, which contributes to its high cytotoxicity and potential as a targeted cancer therapy .

特性

分子式 |

C46H52N4O12S4 |

|---|---|

分子量 |

981.2 g/mol |

IUPAC名 |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |

InChIキー |

FVNYJZKDBPDHIP-NATOZQEOSA-N |

異性体SMILES |

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

正規SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。